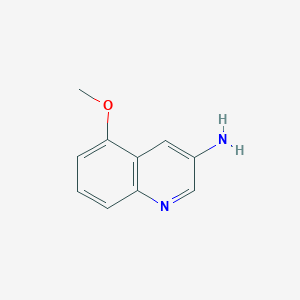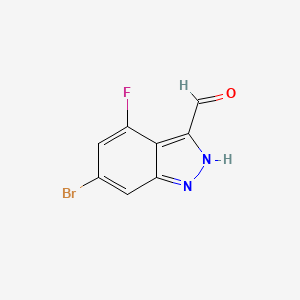
6-bromo-4-fluoro-2H-indazole-3-carbaldehyde
Vue d'ensemble
Description
6-Bromo-4-fluoro-2H-indazole-3-carbaldehyde (6-BFICA) is a chemical compound that has been studied for its potential applications in the field of scientific research. 6-BFICA has been found to have several biochemical and physiological effects, and has been used in laboratory experiments to study its effects on various biological systems.
Applications De Recherche Scientifique
Synthetic Methodologies
Indazole derivatives, closely related to 6-bromo-4-fluoro-2H-indazole-3-carbaldehyde, are extensively studied for their versatile applications in medicinal chemistry, organic synthesis, and material science. A review focusing on indazole derivatives outlines their significant pharmacological importance, showing their promise in anticancer, anti-inflammatory activities, and applications in disorders involving protein kinases and neurodegeneration (Denya, Malan, & Joubert, 2018). This highlights the potential of this compound in similar applications, given its structural similarity.
Catalysis and Organic Transformations
Transition-metal-catalyzed C–H activation/annulation sequences are pivotal for constructing functionalized indazole derivatives, offering improved tolerance in medicinal applications, functional flexibility, and structural complexity (Shiri, Roosta, Dehaen, & Amani, 2022). The methodologies developed for these syntheses could potentially be applied to the synthesis of this compound, leveraging its potential in creating complex molecules with significant biological or material applications.
Analytical and Antioxidant Applications
The analytical methodologies used for determining antioxidant activity, including various chemical and electrochemical assays, are critical in assessing the antioxidant capacity of complex samples (Munteanu & Apetrei, 2021). Although not directly related, the chemical structure of this compound may offer unique properties that could be explored in antioxidant applications, utilizing similar analytical methodologies for its evaluation.
Drug Development and Biological Importance
Indazoles and their derivatives, including compounds structurally related to this compound, have been emphasized for their wide range of biological activities. These activities include antibacterial, anticancer, antioxidants, anti-inflammatory, antidiabetic, antiviral, and antituberculosis effects (Ali, Dar, Pradhan, & Farooqui, 2013). This extensive range of biological activities underscores the potential research and therapeutic applications of this compound in similar contexts.
Orientations Futures
The future directions for research on 6-bromo-4-fluoro-2H-indazole-3-carbaldehyde and similar compounds could involve further exploration of their medicinal applications, particularly their anticancer, antiangiogenic, and antioxidant activities . Additionally, the development of more efficient and environmentally friendly synthetic methods for these compounds could be a focus of future research .
Mécanisme D'action
Mode of Action
It’s suggested that the reaction proceeds by substitution of the aryl fluoride
Biochemical Pathways
It’s been shown that the synthesis of 1H-indazoles can proceed via consecutive formation of C–N and N–N bonds . The downstream effects of these pathways are yet to be determined.
Result of Action
Some indazole derivatives have been evaluated for anticancer, antiangiogenic, and antioxidant activities , suggesting potential therapeutic applications.
Analyse Biochimique
Biochemical Properties
6-Bromo-4-fluoro-1H-indazole-3-carbaldehyde plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with certain kinases and phosphatases, influencing their activity. The nature of these interactions often involves the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and van der Waals forces .
Cellular Effects
The effects of 6-Bromo-4-fluoro-1H-indazole-3-carbaldehyde on cellular processes are profound. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the MAPK/ERK pathway, leading to changes in cell proliferation and apoptosis. Additionally, it can affect the expression of genes involved in oxidative stress responses and metabolic pathways .
Molecular Mechanism
At the molecular level, 6-Bromo-4-fluoro-1H-indazole-3-carbaldehyde exerts its effects through various mechanisms. It can bind to specific active sites on enzymes, either inhibiting or activating their function. This binding can lead to changes in the enzyme’s conformation and activity. Furthermore, it can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Bromo-4-fluoro-1H-indazole-3-carbaldehyde can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound can result in alterations in cellular homeostasis and function .
Dosage Effects in Animal Models
The effects of 6-Bromo-4-fluoro-1H-indazole-3-carbaldehyde vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses can lead to toxicity and adverse effects. Threshold effects have been observed, where a certain dosage is required to achieve a significant biological response. Toxic effects at high doses include hepatotoxicity and nephrotoxicity .
Metabolic Pathways
6-Bromo-4-fluoro-1H-indazole-3-carbaldehyde is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450s, which play a role in its metabolism. These interactions can affect metabolic flux and the levels of metabolites within the cell. The compound can also influence the activity of other metabolic enzymes, leading to changes in cellular metabolism .
Transport and Distribution
Within cells and tissues, 6-Bromo-4-fluoro-1H-indazole-3-carbaldehyde is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific tissues can influence its biological activity and efficacy .
Propriétés
IUPAC Name |
6-bromo-4-fluoro-2H-indazole-3-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrFN2O/c9-4-1-5(10)8-6(2-4)11-12-7(8)3-13/h1-3H,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRQSLXPHWKSPTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C(NN=C21)C=O)F)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrFN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10646236 | |
| Record name | 6-Bromo-4-fluoro-2H-indazole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10646236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885520-72-9 | |
| Record name | 6-Bromo-4-fluoro-1H-indazole-3-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885520-72-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Bromo-4-fluoro-2H-indazole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10646236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tert-butyl 3-formyl-1H-pyrrolo[3,2-C]pyridine-1-carboxylate](/img/structure/B3030187.png)
![[(2R,3S,4S,5R,6S)-6-[(2R,3R,4S,5S,6R)-2-[[(3S,5R,8R,9R,10R,12R,13R,14R,17S)-17-[(2S)-2-[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-6-methylhept-5-en-2-yl]-12-hydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl acetate](/img/structure/B3030188.png)
![[(2R,3S,4S,5R,6S)-6-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[[(3S,5R,8R,9R,10R,12R,13R,14R,17S)-12-hydroxy-4,4,8,10,14-pentamethyl-17-[(2S)-6-methyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxyhept-5-en-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl acetate](/img/structure/B3030189.png)
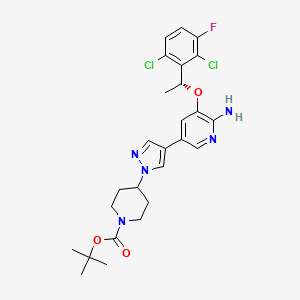
![5-Methoxypyrazolo[1,5-A]pyridine](/img/structure/B3030195.png)
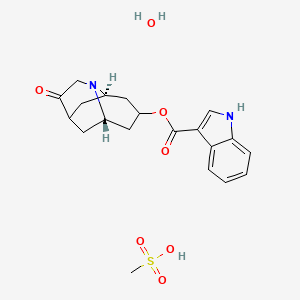
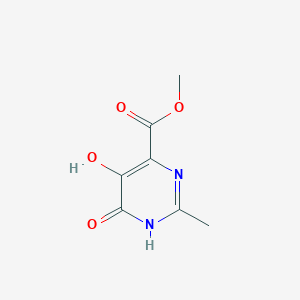
![5-nitro-1'-((2-(trimethylsilyl)ethoxy)methyl)-1,3-dihydrospiro[indene-2,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one](/img/structure/B3030200.png)

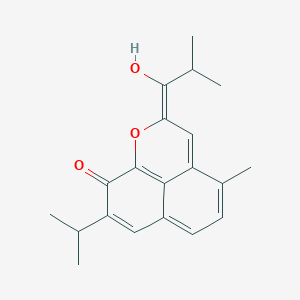

![6-Ethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B3030206.png)

